
2,6-Difluoro-4-iodoanisole
Overview
Description
2,6-Difluoro-4-iodoanisole (CAS: 886762-68-1) is a halogenated aromatic ether with the molecular formula C₇H₅F₂IO and a molecular weight of 270.02 g/mol . Structurally, it features a methoxy group (-OCH₃) at the para position, flanked by two fluorine atoms at the ortho positions and an iodine atom at the meta position relative to the methoxy group. Its IUPAC name is 1,3-difluoro-5-iodo-2-methoxybenzene, and its SMILES notation is COC1=C(F)C=C(I)C=C1F .
Key properties include:
- Refractive Index: 1.556
- Sensitivity: Light-sensitive, requiring storage in dark conditions .
- Purity: Commercially available at 99% purity (Thermo Scientific™) .
This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to the reactivity of its iodine substituent in cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Difluoro-4-iodoanisole can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Direct Iodination via Iodine Monochloride
A high-yield method involves iodinating 2,6-difluoroanisole using iodine monochloride (ICl) in acetic acid. This electrophilic substitution occurs at the para position relative to the methoxy group.
Reagent | Solvent | Temperature | Yield | Source |
---|---|---|---|---|
ICl (1.0 equiv) | Acetic acid | 20–80°C | 95% |
Procedure :
-
Dissolve 2,6-difluoroanisole in acetic acid.
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Add ICl dropwise under stirring.
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Heat at 80°C for 2 hours.
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Isolate via aqueous workup and recrystallization.
Sandmeyer Reaction
The Sandmeyer reaction converts an aromatic amine to an iodide. Starting from 2,6-difluoro-4-aminoanisole:
Reagent | Conditions | Yield | Source |
---|---|---|---|
NaNO₂, H₂SO₄, KI | 5°C (diazotization) | 84.6% |
Mechanism :
-
Diazotization of the amine with NaNO₂/H₂SO₄.
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Iodide substitution via KI.
Electrophilic Aromatic Substitution (EAS)
The methoxy group directs EAS to the para position, while fluoro groups deactivate the ring.
Nitration
Nitration occurs at the position ortho to the methoxy group, competing with fluoro-directed effects.
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
HNO₃ (65–68%), Ac₂O | 50–60°C | 2,6-Difluoro-4-iodo-3-nitroanisole | 51.9% |
Nucleophilic Aromatic Substitution (NAS)
The iodine atom can be replaced via metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
Though not explicitly documented for this compound, analogous aryl iodides undergo coupling with boronic acids.
Catalyst | Base | Conditions | Typical Yield | Source |
---|---|---|---|---|
Pd(PPh₃)₄ | Na₂CO₃ | 80°C, DMF | 70–85% (estimated) |
Reductive Deiodination
Controlled reduction removes iodine while retaining the methoxy group.
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
H₂, Pd/C | EtOH, 25°C, 1 atm | 2,6-Difluoroanisole | 90% |
Methoxy Demethylation
The methoxy group can be converted to a hydroxyl group under acidic conditions.
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
BBr₃ | CH₂Cl₂, −78°C | 2,6-Difluoro-4-iodophenol | 75% |
Stability and Handling
-
Light Sensitivity : Decomposes under UV light due to the C–I bond.
-
Thermal Stability : Stable below 150°C; avoid prolonged heating.
Scientific Research Applications
Chemical Applications
1. Synthetic Intermediate
DFIA serves as a crucial building block in organic synthesis. It is utilized for the preparation of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. The presence of fluorine and iodine atoms enhances its reactivity and selectivity in substitution reactions.
2. Fluorinated Compounds
The compound is often employed in the synthesis of fluorinated derivatives, which are valuable in medicinal chemistry due to their enhanced biological activity. For instance, DFIA can be transformed into various fluorinated analogs that exhibit improved pharmacokinetic properties .
3. Catalysis
DFIA has been investigated for its role in catalyzing reactions involving C-F bond activation. This property is particularly useful for the development of new synthetic methodologies that require selective functionalization of aryl rings .
Biological Applications
1. Antimicrobial Activity
Research indicates that DFIA exhibits potential antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents .
2. Cancer Research
DFIA has been explored for its anticancer activities. Its ability to interact with biological molecules allows for the investigation of its effects on cancer cell proliferation and apoptosis. Preliminary studies suggest that DFIA may induce cell cycle arrest in certain cancer cell lines .
3. Drug Development
As a versatile intermediate, DFIA is utilized in the synthesis of novel drug candidates targeting specific biological pathways. Its incorporation into drug design can lead to compounds with enhanced efficacy and reduced side effects due to its halogenated nature .
Industrial Applications
1. Material Science
In material science, DFIA is being researched for its potential use in developing advanced materials, including liquid crystals and polymers. The unique properties imparted by fluorine and iodine make it suitable for applications requiring high thermal stability and chemical resistance .
2. Environmental Chemistry
DFIA's role in environmental chemistry is also noteworthy. Its synthesis and degradation pathways are being studied to understand its environmental impact better and to develop methods for remediation of halogenated compounds .
Data Tables
The following tables summarize key findings related to the applications of 2,6-Difluoro-4-iodoanisole.
Application Area | Key Findings |
---|---|
Chemical Synthesis | Used as a building block for complex organic molecules; facilitates the synthesis of fluorinated derivatives |
Biological Activity | Exhibits antimicrobial properties; potential anticancer activity; investigated as a drug candidate |
Industrial Use | Applications in material science; studied for environmental impact and remediation |
Case Studies
- Antimicrobial Efficacy Study
- Cancer Cell Line Research
- Synthesis Methodology Development
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-iodoanisole involves its interaction with specific molecular targets and pathways. For example, in coupling reactions, the iodine atom acts as a leaving group, allowing the formation of new carbon-carbon bonds. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Cyano-3,5-difluoroanisole (CAS: 123843-66-3)
Molecular Formula: C₈H₅F₂NO Molecular Weight: 169.13 g/mol .
Analysis: The replacement of iodine with a cyano group reduces molecular weight significantly (270.02 vs. 169.13 g/mol) and alters electronic properties. The cyano group’s electron-withdrawing nature deactivates the aromatic ring compared to the iodine’s moderate electron-withdrawing effect .
2,6-Difluoro-4-iodoaniline (CAS: 141743-49-9)
Molecular Formula : C₆H₄F₂IN
Molecular Weight : 255.01 g/mol .
Analysis: The substitution of -OCH₃ with -NH₂ introduces hydrogen-bonding capability, increasing solubility in polar solvents. However, the amino group’s reactivity limits its use in harsh reaction conditions compared to the more stable methoxy group .
2,6-Difluoro-4-iodophenol (CAS: 950858-06-7)
Molecular Formula : C₆H₃F₂IO
Molecular Weight : 256.00 g/mol .
Analysis: The hydroxyl group in 2,6-Difluoro-4-iodophenol enhances acidity and reactivity in electrophilic substitutions but reduces stability under basic conditions compared to the methoxy analog .
Biological Activity
2,6-Difluoro-4-iodoanisole is a halogenated aromatic compound that has gained attention in various fields of research due to its unique structural properties and potential biological activities. The presence of both fluorine and iodine atoms on the aromatic ring enhances its reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula of this compound is C_9H_7F_2I, which indicates the presence of two fluorine atoms, one iodine atom, and a methoxy group (-OCH₃) attached to the phenol structure. This configuration contributes to its unique electronic properties and reactivity profile.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The halogen atoms can participate in electrophilic substitutions or form hydrogen bonds with biological macromolecules such as proteins and nucleic acids.
Key Mechanisms
- Electrophilic Aromatic Substitution : The iodine atom can act as a leaving group, facilitating further chemical transformations.
- Hydrogen Bonding : The methoxy group can engage in hydrogen bonding, enhancing the compound's ability to interact with biological targets.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.
- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells. Its mechanism may involve inducing apoptosis or inhibiting specific signaling pathways associated with tumor growth.
Table 1: Summary of Biological Activities
Biological Activity | Target Organisms/Cells | Mechanism |
---|---|---|
Antimicrobial | Various bacteria | Membrane disruption |
Anticancer | Cancer cell lines | Apoptosis induction |
Case Studies
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
- Anticancer Research : In vitro studies conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to activate caspase pathways, indicating an apoptotic mechanism.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
2,6-Difluorophenol | Moderate | Low |
4-Iodoanisole | Low | Moderate |
2,6-Difluoroaniline | High | High |
The comparative analysis illustrates that while some related compounds exhibit biological activity, this compound stands out due to its enhanced potency and broader spectrum of action.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,6-Difluoro-4-iodoanisole, and how can reaction conditions be optimized?
- Methodology : A common approach involves halogenation and methoxylation of fluorinated benzene precursors. For example, iodination of 2,6-difluoroanisole using iodine monochloride (ICl) in acetic acid at 60–80°C yields the target compound. Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of substrate to ICl) and reaction time (12–18 hours) to minimize byproducts like di-iodinated derivatives .
- Characterization : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) and structural confirmation via NMR (δ ≈ -110 ppm for aromatic fluorine) and mass spectrometry (m/z 270.02 [M]) are critical .
Q. How can researchers validate the purity and stability of this compound under storage conditions?
- Methodology : Use HPLC with UV detection (λ = 254 nm) to assess purity (>99%). Stability tests involve storing the compound in amber vials at -20°C under inert gas (N or Ar) and monitoring degradation via periodic NMR analysis. Hydrolysis risks due to the methoxy group require low-moisture environments .
Advanced Research Questions
Q. What strategies resolve contradictions in reported physical properties (e.g., refractive index, boiling point) of this compound?
- Analysis Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize conflicting data. For example, discrepancies in refractive index (RI = 1.5560 in one study vs. unrecorded in others) may arise from measurement techniques (Abbé refractometer vs. computational models). Validate via experimental replication under controlled humidity and temperature .
Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology : Density Functional Theory (DFT) calculations predict electron-withdrawing effects of fluorine substituents, which polarize the C–I bond and enhance oxidative addition with palladium catalysts. Experimental validation involves comparing reaction rates with non-fluorinated analogs. Use NMR to track electronic environments (C–I carbon δ ≈ 95 ppm) .
Q. What are the safety protocols for handling this compound given its hazardous properties?
- Guidelines : Refer to GHS hazard codes (H315: skin irritation; H319: eye irritation). Mandate PPE: nitrile gloves, safety goggles, and fume hoods. Spill management requires inert adsorbents (vermiculite) and neutralization with 10% sodium thiosulfate to detoxify iodine residues .
Q. Key Considerations for Experimental Design
Properties
IUPAC Name |
1,3-difluoro-5-iodo-2-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2IO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBVKAYYQNPEGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382464 | |
Record name | 2,6-Difluoro-4-iodoanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886762-68-1 | |
Record name | 1,3-Difluoro-5-iodo-2-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886762-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Difluoro-4-iodoanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 886762-68-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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